(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
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Overview
Description
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is a cyclic pentapeptolide produced by the fungus Acremonium species. It is known for its ability to inhibit the binding of endothelin to its receptor, making it a compound of interest in the field of pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is typically isolated from the fungus Acremonium species grown in stationary culture. The fungus is cultivated in a liquid medium, and after a period of growth, the fungal mass is extracted using acetone. The extract is then subjected to a series of solvent partitions and chromatographic techniques to isolate pure this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of the Acremonium species. The fermentation process is carried out in bioreactors, and the fungal biomass is harvested and processed to extract this compound. The extraction process involves the use of organic solvents and chromatographic purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can be employed to introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclic peptides and their chemical properties.
Biology: this compound is studied for its role in inhibiting endothelin binding, which has implications in cardiovascular research.
Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions related to endothelin, such as hypertension and heart failure.
Industry: This compound is used in the development of new pharmaceuticals and as a tool in biochemical research
Mechanism of Action
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide exerts its effects by inhibiting the binding of endothelin to its receptor. This inhibition occurs through the interaction of this compound with the endothelin receptor, preventing endothelin from exerting its biological effects. The molecular targets involved include the endothelin receptor subtypes ETA and ETB .
Comparison with Similar Compounds
Similar Compounds
Aselacin A: Another cyclic pentapeptolide with similar endothelin-binding inhibition properties.
Aselacin C: A related compound with slight structural differences that also inhibits endothelin binding.
Acremonpeptides E and F: Cyclopeptides produced by Acremonium species with similar biological activities.
Uniqueness
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is unique due to its specific structure and the presence of a functionalized long-chain fatty acid. This structural uniqueness contributes to its specific biological activity and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C46H66N8O12 |
---|---|
Molecular Weight |
923.1 g/mol |
IUPAC Name |
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide |
InChI |
InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1 |
InChI Key |
YUBIUAUSTIXPQN-SBPAWIRTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)NCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O |
Canonical SMILES |
CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O |
Synonyms |
aselacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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